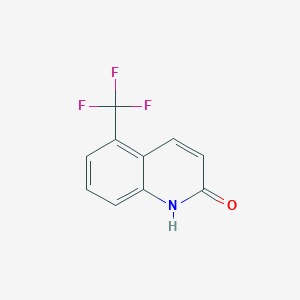

5-(Trifluoromethyl)quinolin-2(1H)-one

Description

Significance of Quinolin-2(1H)-one Core Structures in Organic Synthesis and Materials Science

The quinolin-2(1H)-one, also known as 2-quinolone or carbostyril, is a heterocyclic scaffold that is broadly applicable in chemical research. researchgate.net This structural motif is a common feature in a variety of plant-derived natural products and microorganisms. researchgate.netmdpi.com Its prevalence in nature is matched by its importance in synthetic chemistry, where it serves as a foundational building block for a wide range of functional molecules.

In the realm of medicinal and agrochemical research, the quinolin-2(1H)-one core is recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities. ekb.eg Molecules containing this scaffold have demonstrated utility as antitumor, antibacterial, anti-inflammatory, and anti-HIV agents. researchgate.net The versatility of the quinolinone ring system allows for extensive functionalization, enabling chemists to fine-tune its pharmacological profile for specific therapeutic targets. ekb.egnih.gov

Beyond its biomedical applications, the quinolin-2(1H)-one structure is also significant in materials science. Many of its derivatives are noted for being efficient fluorescent markers. researchgate.net This property is harnessed for applications such as the labeling of amino acids, peptides, and other biomolecules, highlighting the scaffold's role in the development of advanced diagnostic and imaging tools. The synthesis of these core structures has evolved from classical methods to modern catalytic strategies, emphasizing the enduring importance of these molecules in creating functional materials. researchgate.netrsc.org

Strategic Importance of Trifluoromethylation in Molecular Design and Functionalization

Trifluoromethylation, the process of introducing a trifluoromethyl (–CF₃) group into a molecule, is a critical strategy in modern molecular design, particularly in the pharmaceutical and materials science sectors. bohrium.comwikipedia.org The trifluoromethyl group is prized for its unique combination of electronic and steric properties, which are substantially different from those of a simple methyl (–CH₃) group or other halogens. mdpi.comwikipedia.org

One of the most significant attributes of the –CF₃ group is its strong electron-withdrawing nature, which arises from the high electronegativity of the three fluorine atoms. mdpi.comwikipedia.org This property can dramatically alter the electronic landscape of a molecule, influencing its acidity, basicity, and reactivity. wikipedia.orgnih.gov For instance, the presence of a –CF₃ group can enhance the binding affinity of a drug candidate to its biological target through improved electrostatic and hydrogen bonding interactions. mdpi.comresearchgate.net

Furthermore, the trifluoromethyl group significantly improves the metabolic stability of organic molecules. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the –CF₃ group highly resistant to metabolic degradation by enzymes in the body. mdpi.com This increased stability often leads to a longer biological half-life for therapeutic compounds. mdpi.com The –CF₃ group is also highly lipophilic, a property that can enhance a molecule's ability to permeate cell membranes and improve its bioavailability. bohrium.commdpi.com In materials science, introducing trifluoromethyl groups can lower the dielectric constant and reduce water uptake in polymers, which is beneficial for microelectronics applications. researchgate.net The strategic placement of this group allows for the fine-tuning of a wide array of physicochemical properties, making it an indispensable tool for functionalization. researchgate.net

| Property | Trifluoromethyl Group (–CF₃) | Methyl Group (–CH₃) | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | mdpi.comnih.gov |

| Metabolic Stability | High (strong C–F bonds) | Susceptible to oxidation | mdpi.com |

| Lipophilicity (Hansch π value) | +0.88 (Increases lipophilicity) | +0.56 | mdpi.com |

| Steric Size (van der Waals radius) | Larger than methyl | Smaller than trifluoromethyl | mdpi.com |

| Bioisosteric Replacement | Often used as a bioisostere for chlorine or methyl groups | - | wikipedia.org |

Overview of Research Trajectories for 5-(Trifluoromethyl)quinolin-2(1H)-one and Related Derivatives

Research involving this compound and its derivatives primarily focuses on leveraging its unique structure for the synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science. The investigations often explore advanced synthetic methodologies to build upon the trifluoromethylated quinolinone core.

A significant research trajectory involves using trifluoromethylated quinolinones as platforms for constructing more elaborate heterocyclic systems through radical-promoted reactions. For example, studies have demonstrated the synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via photo-induced radical cyclization. rsc.org This approach allows for the formation of multiple chemical bonds in a single step under mild, metal-free conditions. In a similar vein, CF₃-alkenyl quinolones have been used as precursors to create complex, polycyclic structures like dihydrobenzo[k]phenanthridinones, where the trifluoromethyl group plays a crucial role in directing the stereochemical outcome of the reaction. acs.org

Another area of active investigation is the functionalization of the trifluoromethyl-quinoline scaffold to explore its photophysical properties. Researchers have synthesized Schiff bases derived from trifluoromethylated aminoquinolines to study their fluorescence quantum yields and stability. beilstein-journals.orgbeilstein-archives.org Such studies are vital for developing new luminescent materials for applications like organic light-emitting diodes (OLEDs) and biological imaging agents. beilstein-archives.org

In the field of medicinal chemistry, the trifluoromethyl-quinolinone scaffold is being explored for the development of potent and selective therapeutic agents. While direct studies on this compound are emerging, related structures have shown significant promise. For instance, a complex derivative incorporating a trifluoromethylphenyl group and a benzonaphthyridinone core (structurally related to quinolinones) was developed as a highly potent and selective mTOR inhibitor for cancer treatment. nih.gov This highlights a clear research trajectory towards designing kinase inhibitors based on this structural motif. The synthesis of various isomers and analogs, such as 8-Methyl-5-(trifluoromethyl)quinolin-2(1H)-one, further indicates the ongoing effort to expand the chemical space around this core structure for biological screening.

| Derivative Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones | Photo-induced radical cyclization synthesis | Advanced synthetic intermediates | rsc.org |

| CF₃-Dihydrobenzo[k]phenanthridinones | Diastereoselective radical-promoted annulation | Complex heterocyclic synthesis, potential pharmaceuticals | acs.org |

| Trifluoromethylated Quinoline-Phenol Schiff Bases | Synthesis and photophysical property analysis | Luminescent materials, OLEDs, chemosensors | beilstein-journals.orgbeilstein-archives.org |

| Benzonaphthyridinone mTOR inhibitors | Structure-activity relationship (SAR) studies | Anticancer therapeutics (kinase inhibition) | nih.gov |

| Isomeric Methyl-(trifluoromethyl)quinolin-2(1H)-ones | Availability for synthetic and screening purposes | Drug discovery, chemical biology probes |

Structure

3D Structure

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(15)14-8/h1-5H,(H,14,15) |

InChI Key |

MFIMTUQVJWAKAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC(=O)NC2=C1)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Quinolin 2 1h One Derivatives

Direct Trifluoromethylation Strategies for Quinolin-2(1H)-one Scaffolds

Direct C-H trifluoromethylation of the quinolin-2(1H)-one core at the C5-position presents an atom-economical approach to the target molecule. Various strategies have been developed, leveraging photocatalysis, transition-metal catalysis, and electrophilic trifluoromethylating reagents.

Photocatalytic and Visible-Light-Promoted Approaches to C5-Trifluoromethylation

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-CF3 bonds under mild conditions. In the context of quinolinone synthesis, photocatalytic methods have been explored for the C5-trifluoromethylation of 8-amidoquinolines. researchgate.net A notable advancement in this area is the development of a photocatalyst-free method for the selective remote C-H trifluoromethylation of 8-aminoquinoline (B160924) scaffolds at the C5-position. researchgate.netrsc.org This approach utilizes the commercially available and inexpensive sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source and proceeds under visible light irradiation. researchgate.netrsc.org Investigations have suggested that both the starting material and the trifluoromethylated product can act as photosensitizers, facilitating the reaction. researchgate.netrsc.org

Key features of this photocatalyst-free approach include:

Mild Reaction Conditions: The reaction proceeds at room temperature under visible light, avoiding the need for harsh reagents or high temperatures.

High Selectivity: The method demonstrates high regioselectivity for the C5-position of the quinoline (B57606) ring. researchgate.netrsc.org

Broad Substrate Scope: A variety of 8-aminoquinoline derivatives can be efficiently trifluoromethylated. researchgate.netrsc.org

While this method has been demonstrated on 8-aminoquinolines, the underlying principles could be adaptable for the direct trifluoromethylation of the quinolin-2(1H)-one core, potentially through a similar photocatalyst-free mechanism or by employing an external photocatalyst.

Transition-Metal-Catalyzed Trifluoromethylation

Transition-metal catalysis offers a robust and versatile platform for the trifluoromethylation of aromatic and heteroaromatic compounds. magtech.com.cn Both palladium and copper-based catalytic systems have been extensively studied for C-CF3 bond formation. nih.govbeilstein-journals.orgnih.gov

Palladium-Catalyzed Trifluoromethylation:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The trifluoromethylation of aryl chlorides, a challenging transformation, has been successfully achieved using palladium catalysts. nih.govnih.gov This methodology is compatible with a wide array of functional groups and has been applied to various heterocyclic systems, including quinolines. nih.gov The key to the success of this transformation often lies in the choice of a suitable ligand, which can facilitate the reductive elimination step from the palladium center. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

| Substrate | Catalyst | Ligand | CF3 Source | Solvent | Temp (°C) | Yield (%) |

| Aryl Chloride | [(allyl)PdCl]2 | Biaryl phosphine | TESCF3 | Dioxane | 120 | 80 |

| Heteroaryl Chloride | [(allyl)PdCl]2 | Biaryl phosphine | TESCF3 | Dioxane | 120-140 | Good |

Data synthesized from multiple sources. nih.gov

Copper-Catalyzed Trifluoromethylation:

Copper-catalyzed trifluoromethylation has gained significant attention due to the low cost and high efficiency of copper catalysts. beilstein-journals.orgnih.gov These reactions can proceed through various mechanisms, involving nucleophilic, electrophilic, or radical trifluoromethylating reagents. beilstein-journals.org Copper-catalyzed methods have been successfully applied to the direct C-H trifluoromethylation of heterocycles, including phenanthrolines, under aerobic conditions. nih.gov Mechanistic studies suggest that these transformations may not proceed through a free CF3 radical and could involve a cooperative activation mechanism. nih.gov The application of such copper-catalyzed C-H trifluoromethylation strategies to the quinolin-2(1H)-one scaffold is a promising avenue for further research.

Electrophilic Trifluoromethylating Reagents in Quinolinone Synthesis

Electrophilic trifluoromethylating reagents are powerful tools for the direct introduction of the CF3 group onto nucleophilic substrates. nih.govresearchgate.net Several classes of these reagents have been developed, with hypervalent iodine compounds and sulfonium (B1226848) salts being the most prominent. researchgate.net

Togni Reagents:

Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective and widely used electrophilic trifluoromethylating agents. enamine.netwikipedia.org They are crystalline solids that are soluble in common organic solvents. enamine.net Togni reagents have been employed in a variety of trifluoromethylation reactions, including the copper-catalyzed trifluoromethylation of unactivated olefins and the trifluoromethylation of phenols. beilstein-journals.orgenamine.net The reactivity of Togni reagents can be harnessed for the direct trifluoromethylation of the electron-rich quinolin-2(1H)-one ring system, likely proceeding through an electrophilic aromatic substitution-type mechanism.

Umemoto Reagents:

Umemoto reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are another important class of electrophilic trifluoromethylating agents. rsc.orgtcichemicals.comenamine.net These reagents are known for their thermal stability and high reactivity. tcichemicals.com They have been successfully used for the trifluoromethylation of a wide range of nucleophiles, including indoles, thiols, and phosphines. tcichemicals.comenamine.net The trifluoromethylation of β-dicarbonyl compounds using Umemoto's reagent II proceeds smoothly under basic conditions. tcichemicals.com Computational studies have suggested that the trifluoromethylation reaction with Umemoto's reagent proceeds via a backside attack mechanism. rsc.org

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example | Key Features |

| Hypervalent Iodine | Togni Reagent II | Crystalline solid, effective for C- and S-centered nucleophiles. enamine.netwikipedia.org |

| Sulfonium Salts | Umemoto Reagent II | Thermally stable, powerful trifluoromethylating agent. tcichemicals.com |

De Novo Synthesis of Trifluoromethylated Quinolin-2(1H)-one Systems

An alternative to direct trifluoromethylation is the construction of the quinolin-2(1H)-one ring system from trifluoromethyl-containing building blocks. This approach allows for precise control over the position of the trifluoromethyl group.

Cascade and Domino Reactions for Annulation and Cyclization

Cascade and domino reactions offer an elegant and efficient strategy for the synthesis of complex molecules from simple starting materials in a single pot. mdpi.com These reactions involve a sequence of intramolecular and intermolecular transformations, leading to the formation of multiple bonds and rings. While specific examples for the synthesis of 5-(trifluoromethyl)quinolin-2(1H)-one via this method are not extensively detailed in the provided search results, the principles of domino reactions have been applied to the synthesis of other trifluoromethylated heterocycles, such as 3-(trifluoromethyl)indoles and 3-(trifluoromethyl)benzofurans. rsc.orgresearchgate.netnih.gov These syntheses often involve a domino cyclization/trifluoromethylation strategy. rsc.orgresearchgate.netnih.gov A plausible approach for the synthesis of this compound could involve the annulation of a trifluoromethyl-substituted aniline (B41778) derivative with a suitable three-carbon synthon, proceeding through a cascade of reactions to form the quinolinone core.

A related strategy involves the radical-promoted annulation of trifluoromethyl-alkenyl quinolones with aldehydes to produce trifluoromethyl-dihydrobenzo[k]phenanthridones, showcasing the utility of radical cyclization in building complex trifluoromethylated heterocyclic systems. acs.orgacs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. In the context of quinolin-2(1H)-one synthesis, microwave irradiation offers a rapid and efficient alternative to conventional heating methods. The synthesis of quinolin-2(1H)-one derivatives can be achieved through condensation reactions of 2-aminobenzophenones with α-methylene esters under microwave conditions, leading to high yields. This approach significantly reduces reaction times, often from hours to minutes.

A notable example is the modification of the Friedländer synthesis, a classical method for preparing quinolines. By employing neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C, the synthesis of quinoline scaffolds from 2-aminophenylketones and cyclic ketones can be accomplished in as little as five minutes with excellent yields. nih.gov This microwave-based methodology is advantageous over traditional methods that often require high temperatures or strong acids. nih.gov

While specific examples detailing the microwave-assisted synthesis of this compound are not abundant in the reviewed literature, the general applicability of these protocols to substituted quinolinone systems suggests their potential for the synthesis of the target compound. The principles of microwave heating, which involve efficient and uniform energy transfer, are well-suited for driving the necessary cyclization and condensation reactions.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Temperature | Often high temperatures required | Precise temperature control (e.g., 160 °C) |

| Solvent/Catalyst | Organic solvents and strong acids | Neat acetic acid (serves as both) |

| Yield | Poor to modest | Excellent |

Enamine-Based Cyclization Routes to Trifluoromethylated Quinolines

Enamines are versatile intermediates in organic synthesis, and their application in the construction of heterocyclic systems is well-established. A significant advancement in the synthesis of trifluoromethylated quinolines involves the copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines. This method provides a general and efficient pathway to 2-trifluoromethylquinolines. rsc.orgrsc.org

The process begins with the formation of an enamine from a trifluoromethyl ketone and an appropriate aniline derivative. This enamine intermediate then undergoes a copper-catalyzed intramolecular cyclization, leading to the formation of the quinoline ring with a trifluoromethyl group at the 2-position. rsc.org This strategy is particularly valuable as the resulting 2-trifluoromethylquinoline scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. rsc.org

While this method directly yields 2-trifluoromethylquinolines, its principles can be conceptually adapted for the synthesis of other trifluoromethylated quinoline isomers, including those with the trifluoromethyl group on the benzo-fused ring, by selecting appropriately substituted starting materials.

Functionalization and Derivatization Approaches from Precursors

The introduction of a trifluoromethyl group onto a pre-formed quinolone scaffold or the functionalization of a quinoline ring for subsequent trifluoromethylation are critical strategies that offer flexibility in molecular design.

Strategies for Introducing the Trifluoromethyl Group into Pre-formed Quinolones

Introducing a trifluoromethyl group onto a pre-existing quinolone ring can be achieved through various methods, often involving radical-based reactions. One such approach is the diastereoselective, radical-promoted annulation of CF3-alkenyl quinolones with aldehydes. acs.orgacs.org In this reaction, an acyl radical, generated from an aldehyde, adds to the double bond of a CF3-alkenyl quinolone, initiating a cascade cyclization that results in a complex trifluoromethylated polycyclic structure. acs.orgacs.org The trifluoromethyl group in the starting material plays a crucial role in directing the stereochemical outcome of the reaction due to its steric bulk. acs.org

Another strategy involves the electrophilic trifluoromethylthiolation of N-arylpropynamides, which, in the presence of a catalyst like bismuth trichloride (B1173362) (BiCl3), can lead to the formation of quinolin-2-ones with a trifluoromethylthio (-SCF3) group. researchgate.net While not a direct trifluoromethylation, this method introduces the CF3 moiety as part of a larger functional group and demonstrates the feasibility of functionalizing the quinolone core.

C-H Functionalization of Quinoline Rings for Trifluoromethylation

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic compounds. The trifluoromethylation of quinoline rings via C-H activation avoids the need for pre-functionalized substrates, such as halogenated or organometallic derivatives. nih.govmdpi.comnih.gov

Radical C-H trifluoromethylation is a common approach, where a trifluoromethyl radical source is used to directly functionalize the quinoline ring. nih.gov The regioselectivity of this reaction can be influenced by the electronic properties of the quinoline substrate and the reaction conditions. nih.gov For instance, direct trifluoromethylation of quinoxalin-2(1H)-ones, a related heterocyclic system, has been achieved under transition-metal-free conditions using sodium trifluoromethanesulfinate as the trifluoromethyl source and an oxidant. sci-hub.senih.gov This method demonstrates high functional group tolerance and provides access to 3-trifluoromethyl-quinoxalin-2(1H)-ones in moderate to excellent yields. sci-hub.se

The development of regioselective C-H trifluoromethylation methods is a key area of research, with strategies involving electrophilic and nucleophilic activation of the heteroaromatic ring showing promise for controlling the position of trifluoromethylation. nih.gov

| Trifluoromethyl Source | Oxidant/Catalyst | Heterocycle Class | Reference |

|---|---|---|---|

| Sodium Trifluoromethanesulfinate | [Bis(trifluoroacetoxy)iodo]benzene | Quinoxalin-2(1H)-ones | sci-hub.se |

| Umemoto's reagent | - | Arenes | nih.gov |

| Togni's reagent | - | Arenes | nih.gov |

Late-Stage Modification Techniques

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex, often biologically active, molecules at a late step in the synthetic sequence. wikipedia.org This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.orgresearchgate.net

Trifluoromethylation is a particularly valuable LSF reaction due to the profound effect the CF3 group can have on a molecule's properties. rsc.org Aqueous benzylic C-H trifluoromethylation is one such method that can be applied to complex drug molecules in an environmentally friendly solvent system. researchgate.netnih.gov This reaction exhibits high selectivity for the least hindered hydrogen atom, leading to monotrifluoromethylation. nih.gov

The direct C-H trifluoromethylation of heterocycles, as discussed in the previous section, is also a key LSF technique. nih.gov The ability to install a trifluoromethyl group directly onto a complex heterocyclic core, such as a quinoline or a natural product, provides a straightforward route to novel analogs with potentially improved pharmacological profiles. rsc.org

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has gained significant traction as a safe, efficient, and scalable alternative to traditional batch processing. acs.orgpolimi.itmit.edu The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. mit.edu

In the context of trifluoromethylated heterocycles, continuous-flow methods have been developed for the direct alkylation-cyclization of amines using trifluoroacetic acid or anhydride (B1165640) as inexpensive and readily available CF3-containing building blocks. acs.orgpolimi.it This approach has been shown to be highly efficient, with reactions occurring rapidly under mild conditions and with broad functional group tolerance. acs.org

While a specific continuous-flow synthesis for this compound has not been detailed in the reviewed literature, the successful application of this technology to the synthesis of other quinolines and trifluoromethylated N-fused heterocycles suggests its high potential for this target. acs.orgresearchgate.net The ability to safely handle reactive intermediates and scale up production makes continuous-flow a highly attractive methodology for the pharmaceutical manufacturing of such compounds. acs.orgrsc.org

Mechanistic Studies and Reactivity Profiles of 5 Trifluoromethyl Quinolin 2 1h One Systems

Elucidation of Reaction Pathways and Transition States in Trifluoromethylation

The synthesis of trifluoromethylated quinolones can be achieved through various methodologies, including those involving radical intermediates and organometallic catalysis. Understanding the underlying reaction pathways and transition states is crucial for optimizing reaction conditions and achieving desired regioselectivity.

Trifluoromethylation reactions proceeding through radical pathways often involve the generation of the trifluoromethyl radical (•CF3). A photo-induced radical cyclization of benzene-tethered 1,7-enynes with a Togni reagent provides a metal-free approach to trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. researchgate.net This process is initiated by the formation of a trifluoromethyl radical, which then engages in an α,β-conjugated addition, followed by an intramolecular 6-exo cyclization and subsequent iodination to yield the product. researchgate.net

Another approach involves the use of α-trifluoromethylated quinolines as photoinduced-electron transfer (PET) donors. vedantu.com Upon photoexcitation, these compounds can engage in a single electron transfer (SET) to an acceptor molecule, generating a radical anion intermediate. vedantu.com Mechanistic studies combining spectroscopic analysis and theoretical calculations have confirmed that this process involves the formation of a charge transfer complex where the photoexcited α-trifluoromethylated quinoline (B57606) acts as a PET-reducer. vedantu.com This SET process is a fundamental step in initiating radical polymerizations or other radical-mediated transformations.

| Reaction Type | Initiator/Reagent | Key Intermediates | Mechanism Highlights |

| Photo-induced radical cyclization | Togni reagent | Trifluoromethyl radical (•CF3) | Metal-free, α,β-conjugated addition, 6-exo cyclization researchgate.net |

| Photoinduced-electron transfer (PET) | α-Trifluoromethylated quinolines | Radical anion intermediates | Formation of a charge transfer complex, single electron transfer vedantu.com |

Transition metal catalysis, particularly with palladium and gold, offers powerful strategies for the synthesis and functionalization of quinoline and quinolin-2(1H)-one systems.

Palladium Catalysis: Palladium-catalyzed reactions are instrumental in constructing the quinolin-2(1H)-one core and introducing trifluoromethyl groups. For instance, a palladium(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed. scielo.br In the context of trifluoromethylation, palladium catalysis can be employed in three-component carbonylative reactions of trifluoroacetimidohydrazides and aryl iodides to produce 5-trifluoromethyl-1,2,4-triazoles, showcasing palladium's versatility in forming C-CF3 bonds. beilstein-journals.org While not directly synthesizing 5-(trifluoromethyl)quinolin-2(1H)-one, these methods highlight the potential for palladium-catalyzed C-H activation and cross-coupling reactions to introduce the trifluoromethyl group onto a pre-formed quinolinone scaffold.

Gold Catalysis: Gold catalysis has emerged as a potent tool for the synthesis of quinolines and their derivatives. askiitians.comwisdomlib.org Gold-catalyzed intramolecular alkyne hydroarylation is an efficient method for constructing the 2-quinolone core. nih.gov The mechanism is proposed to involve the activation of the alkyne by a cationic gold species, followed by a nucleophilic attack from the aromatic ring. In the context of trifluoromethylated substrates, the electronic effects of the CF3 group can influence the regioselectivity of the cyclization. For example, in the gold-catalyzed single O-transfer to internal CF3-alkynes, the CF3 group directs the nucleophilic attack to the β-position of the alkyne through an inductive effect. chempedia.inforesearchgate.net This principle can be extrapolated to the cyclization reactions forming the quinolinone ring, where the trifluoromethyl group can influence the regiochemical outcome of the intramolecular hydroarylation.

| Catalyst | Reaction Type | Proposed Mechanistic Steps | Role of CF3 Group |

| Palladium | C-H activation/Cross-coupling | Oxidative addition, reductive elimination | Potential directing group for C-H activation |

| Gold | Intramolecular hydroarylation | Alkyne activation by cationic gold, nucleophilic attack | Inductive effect directs nucleophilic attack chempedia.inforesearchgate.net |

Electronic Effects of the Trifluoromethyl Moiety on Quinolone Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net When placed at the 5-position of the quinolin-2(1H)-one ring, the CF3 group significantly modulates the electronic distribution and reactivity of the molecule.

The primary influence of the CF3 group is through a strong inductive electron-withdrawing effect (-I effect). researchgate.net This effect deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H proton in the quinolinone ring. The electron-withdrawing nature of the CF3 group can also enhance the electrophilic character of the quinolinone system, making it more susceptible to nucleophilic attack at certain positions. researchgate.net Furthermore, the presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, a property that is often desirable in medicinal chemistry. researchgate.net

| Electronic Effect | Consequence on Reactivity |

| Strong inductive electron withdrawal (-I) | Deactivation of the aromatic ring to electrophilic attack |

| Increased N-H acidity | Facilitates deprotonation and subsequent N-alkylation/arylation |

| Enhanced electrophilicity of the ring system | Increased susceptibility to nucleophilic attack |

| Increased lipophilicity | Alters solubility and potential biological interactions researchgate.net |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the this compound core is guided by the inherent electronic and steric properties of the molecule.

Regioselectivity: In derivatization reactions, the regioselectivity is largely governed by the electronic effects of the trifluoromethyl group and the existing functional groups on the quinolinone ring. For instance, in electrophilic aromatic substitution reactions, the strong deactivating effect of the CF3 group will direct incoming electrophiles to positions meta to it, if substitution on the carbocyclic ring were to occur. However, reactions are more likely to occur on the heterocyclic ring or at the nitrogen atom. Alkylation reactions, for example, can be directed to either the nitrogen or the oxygen of the amide functionality, depending on the reaction conditions and the nature of the electrophile.

Stereoselectivity: While the core this compound is achiral, the introduction of new stereocenters during derivatization reactions is an important consideration. In reactions that generate a new chiral center, the stereochemical outcome can be influenced by the presence of the bulky trifluoromethyl group. For example, in a diastereoselective, radical-promoted annulation of CF3-alkenyl quinolones with aldehydes, the CF3 group exerts a strong steric influence, leading to exclusive diastereoselectivity. nih.gov Although this example is on a derivatized quinolone, the principle of steric hindrance from the CF3 group influencing the approach of reagents and thus the stereochemical outcome is applicable.

Tautomeric Equilibrium and Conformational Dynamics of the Quinolin-2(1H)-one System

The quinolin-2(1H)-one system can exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. vedantu.comaskiitians.comwisdomlib.org For quinolin-2(1H)-one, this equilibrium generally favors the lactam form. researchgate.net The presence of the electron-withdrawing 5-trifluoromethyl group is expected to further favor the lactam tautomer by increasing the acidity of the N-H proton, thereby making the lactim form less stable. The equilibrium can be influenced by factors such as solvent polarity and temperature. uni-muenchen.de

Advanced Computational and Theoretical Investigations of 5 Trifluoromethyl Quinolin 2 1h One

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule governs its physical and chemical properties. Through a suite of quantum chemical techniques, a detailed portrait of the electron distribution, orbital energies, and electrostatic properties of 5-(Trifluoromethyl)quinolin-2(1H)-one can be constructed.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in calculating the electronic structure of molecules. nih.gov Theoretical calculations for this compound are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve reliable predictions of its molecular geometry and electronic properties. ekb.egresearchgate.net

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, these calculations indicate a largely planar quinolinone ring system. The introduction of the trifluoromethyl group at the C5 position is not expected to significantly distort the planarity of the bicyclic core. The optimized geometric parameters, including key bond lengths and angles, provide a foundational understanding of the molecule's structure. For instance, the C=O bond length in the pyridinone ring is a critical parameter, as are the C-N bond lengths, which suggest the degree of electron delocalization within the heterocyclic system. arabjchem.org

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C2=O12 | 1.235 |

| N1-C2 | 1.380 | |

| N1-C8a | 1.401 | |

| C4a-C5 | 1.415 | |

| C5-C11 | 1.502 | |

| C11-F | 1.345 | |

| Parameter | Angle | Predicted Value (°) |

| Bond Angle | N1-C2-C3 | 117.5 |

| C2-N1-C8a | 124.0 | |

| C4a-C5-C6 | 121.0 | |

| C4a-C5-C11 | 120.5 |

Note: These values are representative and derived from DFT calculations on analogous quinoline (B57606) and trifluoromethyl-substituted aromatic systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A smaller energy gap implies that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Molecules with a lower HOMO-LUMO energy gap are often more polarizable and can exhibit significant nonlinear optical properties. rsc.org

For this compound, the HOMO is expected to be distributed primarily across the fused benzene (B151609) and pyridinone rings, particularly on the electron-rich regions. The LUMO, conversely, is likely localized more towards the electron-withdrawing trifluoromethyl (-CF3) group and the carbonyl (C=O) group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations provide quantitative values for these orbital energies. researchgate.netrsc.org

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.40 |

| Energy Gap (ΔE) | 4.45 |

Note: Values are representative for trifluoromethyl-substituted heterocyclic systems and are calculated using DFT.

Global reactivity descriptors can be derived from HOMO and LUMO energies, providing further insight into the molecule's chemical behavior. ekb.eguantwerpen.be

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.40 |

| Chemical Hardness (η) | (I - A) / 2 | 2.225 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.625 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.80 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone-pair occupations, offering insights into molecular stability. icm.edu.pl In this compound, NBO analysis would reveal significant π →π* interactions within the aromatic system. It would also quantify the stabilization energy associated with electron delocalization from the nitrogen lone pair into adjacent anti-bonding orbitals and the strong electron-withdrawing effects of the C-F bonds in the trifluoromethyl group.

The electronic characteristics that favor charge delocalization also underpin Non-Linear Optical (NLO) properties. Organic molecules with donor-π-acceptor frameworks can exhibit large NLO responses, making them candidates for applications in optoelectronics. semanticscholar.org The quinolinone scaffold, particularly when substituted with electron-donating and electron-withdrawing groups, can display considerable NLO activity. ekb.eg The trifluoromethyl group acts as a strong acceptor, and the quinolinone ring system serves as the conjugated bridge.

Key NLO parameters, including the dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. journaleras.comjournaleras.com The first-order hyperpolarizability is a measure of the second-order NLO response. A large β value, often compared to a standard reference material like urea, indicates a promising NLO material. ekb.egarabjchem.org

| Parameter | Predicted Value |

| Dipole Moment (μ) | 4.50 D |

| Mean Polarizability (α) | 18.5 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 75.2 x 10⁻³⁰ esu |

Note: Values are representative and based on DFT calculations for similar quinolinone and trifluoromethyl-substituted aromatic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. wolfram.com The MEP surface is color-coded to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), identifying it as a hydrogen bond donor site. The electron-withdrawing nature of the trifluoromethyl group would also create a region of positive or near-neutral potential on the adjacent part of the benzene ring.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling serves as a powerful "computational microscope" to investigate the detailed pathways of chemical reactions at an atomic level. nih.gov By mapping the potential energy surface, DFT calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. researchgate.net

For this compound, computational modeling could be applied to explore various potential reactions. For example, the mechanism of N-alkylation or N-arylation at the pyridinone nitrogen could be elucidated. DFT calculations would model the approach of an electrophile, locate the transition state for the substitution reaction, and calculate the corresponding energy barrier.

Furthermore, these methods are instrumental in studying catalyzed reactions. A computational model could investigate how a Lewis acid catalyst might coordinate to the carbonyl oxygen, thereby activating the quinolinone ring towards nucleophilic attack. mdpi.com By comparing the energy profiles of the catalyzed and uncatalyzed reaction pathways, researchers can quantify the catalytic effect and gain insights to design more efficient catalytic systems. arxiv.org While specific reaction mechanisms for this exact molecule are not extensively documented, the computational methodologies are well-established for providing predictive insights into its reactivity. nih.govresearchgate.net

Analysis of Aromaticity and Tautomeric Stability in Quinolin-2(1H)-ones

Quinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, which is 2-hydroxyquinoline. researchgate.net For the parent quinolin-2(1H)-one, experimental and theoretical studies overwhelmingly show that the keto form is significantly more stable and is the predominant species under normal conditions. nih.gov This stability is largely attributed to the greater aromatic character of the keto tautomer compared to the enol form. researchgate.net

The aromaticity of each ring in the tautomers can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The HOMA index evaluates the deviation of bond lengths within a ring from an ideal aromatic reference, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.

| Tautomer | Ring | Predicted HOMA Value | Relative Energy (kcal/mol) |

| Keto Form | Benzene Ring (A) | 0.96 | 0.00 |

| Pyridinone Ring (B) | 0.65 | ||

| Enol Form | Benzene Ring (A) | 0.95 | +8.5 |

| Pyridine Ring (B) | 0.91 |

Note: HOMA values and relative energies are representative estimates based on DFT calculations performed on quinolinone and related heterocyclic systems.

The significantly lower relative energy of the keto form confirms its thermodynamic preference. The high energy barrier for the proton transfer from nitrogen to oxygen further ensures its kinetic stability, making this compound the dominant tautomer in equilibrium. nih.gov

Based on a thorough review of the available scientific literature, there is currently no specific research focusing on the advanced computational and theoretical investigations of solvent effects on the molecular properties and reactivity of the compound this compound.

Studies have been conducted on structurally related compounds, such as other quinoline derivatives and trifluoromethylated heterocyclic systems. This research indicates that solvents can influence the photophysical properties, electronic structure, and reactivity of such molecules. For instance, investigations into various quinolin-2(1H)-one derivatives have shown that changes in solvent polarity can lead to shifts in their fluorescence emission spectra. Similarly, computational studies on different quinoline compounds have explored how solvents affect properties like the HOMO-LUMO energy gap and dipole moments.

However, detailed research findings and data tables specifically pertaining to the solvent effects on this compound are not present in the currently accessible literature. Therefore, a dedicated section on this topic, complete with the requested detailed findings and data tables, cannot be generated at this time without resorting to speculation based on related but distinct chemical structures. Further experimental and computational research is required to elucidate the specific interactions between this compound and various solvents and to quantify their effects on its molecular properties and reactivity.

Non Biological Applications and Functional Materials Derived from 5 Trifluoromethyl Quinolin 2 1h One

Integration in Advanced Organic Materials

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy for tuning the properties of organic materials. The presence of a -CF3 group can enhance thermal stability, chemical resistance, and optical transparency while modifying the electronic characteristics of the parent molecule. nih.govwechemglobal.com Specifically, introducing a trifluoromethyl group into organic molecules can lead to improved metabolic stability and lipophilicity. beilstein-journals.org

While direct studies on the polymerization of 5-(Trifluoromethyl)quinolin-2(1H)-one are not extensively documented, its derivatives have shown promise. For instance, α‐trifluoromethylated quinoline (B57606) derivatives have been successfully developed as photoinduced-electron transfer (PET) donors, which are effective for initiating radical polymerizations. nih.gov This suggests that the this compound core could be integrated into polymer backbones or used as a functional monomer to create advanced materials with tailored properties. In polymer materials, the inclusion of trifluoromethyl groups can result in excellent optical clarity, along with high thermal and chemical stability, making them suitable for applications such as optical films and packaging for optoelectronic devices. wechemglobal.com

Role in Catalysis and Chemical Transformations

Quinoline derivatives are versatile in the field of catalysis, primarily serving as ligands that can coordinate with transition metals to form catalytically active complexes. nih.gov Research has shown that complexes formed between quinoline compounds and copper salts can effectively catalyze the oxidation of catechol to o-quinone. mdpi.comscilit.com The efficiency of such catalytic systems is highly dependent on the specific chemical structure of the quinoline ligand. mdpi.comscilit.com

The functionalization of the quinoline ring itself is often achieved through transition-metal catalysis. rsc.org Quinoline N-oxides, which can be derived from the parent quinoline, are common starting materials for regioselective C-H activation, allowing for the introduction of various functional groups. nih.govrsc.org This highlights the role of the this compound scaffold as a precursor for synthesizing a diverse library of more complex molecules. Although its direct use as a catalyst is not widely reported, its ability to act as a ligand in organometallic chemistry opens avenues for its application in facilitating various chemical transformations. nih.gov

Optical and Photophysical Properties for Optoelectronic Devices

The trifluoromethyl group significantly influences the electronic and photophysical properties of the quinoline core, making its derivatives highly attractive for optoelectronic applications. beilstein-journals.org The strong electron-withdrawing nature of the -CF3 group can enhance electron transport and reduce intermolecular stacking in the solid state. beilstein-journals.org These characteristics are particularly beneficial for the development of materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). beilstein-journals.orgbeilstein-archives.org

Derivatives of trifluoromethylated quinolines exhibit notable luminescence and fluorescence. beilstein-journals.orgbeilstein-archives.org For example, Schiff bases synthesized from 6-amino-4-(trifluoromethyl)quinolines display significant fluorescence with quantum yields that vary depending on the solvent's polarity. beilstein-journals.orgbeilstein-archives.org These compounds often show large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra, a desirable property for fluorescent materials to avoid self-absorption. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

The photophysical properties are tunable based on the specific substituents attached to the quinoline ring system. Research on various trifluoromethylated quinoline-phenol Schiff bases has provided detailed insights into their fluorescent behavior.

| Compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| Trifluoromethylated Quinoline-Phenol Schiff Bases (General Range) | CHCl3 | 0.12–0.80 | 59–85 | beilstein-journals.orgbeilstein-archives.org |

| Trifluoromethylated Quinoline-Phenol Schiff Bases (General Range) | DMSO | 0.20–0.75 | 65–150 | beilstein-journals.orgbeilstein-archives.org |

| Trifluoromethylated Quinoline-Phenol Schiff Bases (General Range) | MeOH | 0.13–0.85 | 65–130 | beilstein-journals.orgbeilstein-archives.org |

The unique properties of trifluoromethyl-substituted quinolines make them prime candidates for use in optoelectronic devices. In OLEDs, the introduction of a -CF3 group can lower the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. wechemglobal.com This adjustment facilitates more efficient electron injection and transport, leading to improved luminous efficiency and device stability. wechemglobal.com Furthermore, the steric hindrance and intermolecular interactions provided by the -CF3 group can suppress molecular aggregation, which is a common cause of efficiency roll-off at high brightness. wechemglobal.com

Quinoline derivatives have been successfully used as blue-emitting materials in OLEDs and are widely studied for their potential in third-generation photovoltaic cells. nih.govresearchgate.net Specifically, 6-aminoquinoline (B144246) compounds have garnered interest for their luminescent properties and potential applicability in both OLEDs and OSCs. beilstein-journals.orgbeilstein-archives.org The combination of the quinoline core as a stable, electron-transporting scaffold and the -CF3 group as a performance-enhancing substituent positions this compound as a promising platform for designing next-generation organic electronic materials. nih.govresearchgate.netjinjingchemical.com

Development of Chemical Sensors and Probes

The intrinsic fluorescence of the quinolin-2(1H)-one structure provides a foundation for the development of chemical sensors and probes. cnrs.fr By modifying the quinoline ring with specific recognition moieties, sensors can be designed to detect a variety of analytes through changes in their fluorescence emission. researchgate.net

Derivatives of the structurally related 1H-pyrazolo[3,4-b]quinoline have been shown to act as effective fluorescent sensors for inorganic cations such as Zn²⁺ and Mg²⁺. nih.govnih.gov The sensing mechanism often relies on a photoinduced electron transfer (PET) process, where the binding of an analyte to the sensor molecule modulates the electron transfer rate, resulting in a measurable change in fluorescence intensity ("turn-on" or "turn-off" response). nih.govnih.gov The sensitivity and selectivity of these probes can be finely tuned through synthetic modifications. Given these precedents, the this compound scaffold is a viable candidate for designing novel fluorescent probes for environmental and industrial monitoring. cnrs.fr

General Applications in Chemical Industry (e.g., Dyes, Pigments, Solvents, Reagents)

In the broader chemical industry, quinoline derivatives are recognized for their utility as fluorescent dyes. researchgate.net The extended π-conjugated system of the quinoline ring is responsible for its chromophoric properties. The quinolinone core serves as a key building block in the synthesis of a variety of heterocyclic compounds, including those used as colorants.

While there is limited information on the direct use of this compound as a large-scale industrial dye or pigment, its structure is conducive to such applications. Its inherent fluorescence and the chemical stability imparted by the trifluoromethyl group are advantageous properties for specialty colorants. More commonly, it serves as a valuable synthetic intermediate or reagent in the production of more complex, high-value chemicals for various sectors, including materials science and pharmaceuticals. Its application as a solvent is not documented; its utility lies primarily in its functional chemical structure.

Future Research Directions and Perspectives for 5 Trifluoromethyl Quinolin 2 1h One Chemistry

Exploration of Novel Trifluoromethylation Methodologies

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of 5-(trifluoromethyl)quinolin-2(1H)-one. While established methods exist, future research is focused on developing more efficient, selective, and versatile trifluoromethylation strategies.

A significant area of development is the direct C-H trifluoromethylation of pre-formed quinolinone rings. researchgate.net This approach avoids the need to carry the CF3 group through a multi-step synthesis. Emerging techniques, such as photoredox and electrochemical catalysis, are promising for achieving this under mild conditions. researchgate.netnih.gov These methods often utilize radical-based pathways to install the CF3 group directly onto the heterocyclic core.

Another promising avenue is the use of novel trifluoromethylating reagents. The development of reagents derived from inexpensive industrial byproducts like fluoroform (HCF3) is a key goal. pusan.ac.kr For instance, the copper-based reagent CuCF3, derived from fluoroform, has shown versatility in trifluoromethylating various organic molecules and could be adapted for quinolinone systems. pusan.ac.kr Research into domino reactions that combine cyclization and trifluoromethylation in a single step also represents a frontier for creating CF3-substituted heterocycles with high efficiency. pusan.ac.kr

| Methodology | Reagent/Catalyst Type | Potential Advantages |

| Direct C-H Trifluoromethylation | Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | High regioselectivity, mild reaction conditions. researchgate.netnih.gov |

| Electrochemical Trifluoromethylation | Langlois' Reagent (CF3SO2Na) | Avoids stoichiometric chemical oxidants, high functional group tolerance. researchgate.net |

| Fluoroform-Derived Reagents | CuCF3 | Utilizes an inexpensive CF3 source, versatile for various bond formations. pusan.ac.kr |

| Interrupted Click Reactions | Copper(I) catalysts with TMSCF3 | One-step synthesis of CF3-heterocycles from simple precursors. pusan.ac.kr |

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound. Future efforts will leverage advanced computational models to guide both synthesis and the design of new applications.

Density Functional Theory (DFT) analyses can be employed to predict the reactivity of different positions on the quinolinone scaffold, thereby guiding the rational design of synthetic routes with high regioselectivity. nih.gov By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, researchers can better understand the electronic properties of the molecule and predict its behavior in chemical reactions. nih.gov

For application-driven design, molecular docking and pharmacophore modeling will continue to be crucial, particularly in drug discovery. nih.govnih.gov These techniques allow for the in-silico screening of derivatives of this compound against biological targets, predicting binding affinities and modes of interaction. This computational pre-screening saves significant time and resources compared to traditional high-throughput screening. The insights gained can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

| Computational Tool | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Synthetic Route Planning | Reaction energetics, transition state analysis, regioselectivity prediction. nih.gov |

| Molecular Docking | Drug Discovery | Prediction of binding affinity and orientation at a biological target's active site. nih.gov |

| Pharmacophore Modeling | Lead Optimization | Identification of essential structural features for biological activity. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Mechanistic Studies | Detailed understanding of reaction mechanisms and enzyme-inhibitor interactions. |

Development of Sustainable Synthetic Routes

In line with the growing emphasis on green chemistry, a major future direction is the development of environmentally benign synthetic methods for this compound. researchgate.net This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

One key strategy is the use of multicomponent reactions (MCRs), which allow for the construction of the complex quinolinone scaffold in a single step from multiple simple starting materials. rsc.org MCRs are inherently atom-economical and can significantly reduce the number of synthetic and purification steps required. rsc.org

The transition to greener reaction media and catalysts is another critical focus. Exploring water as a reaction solvent, where feasible, offers an environmentally friendly alternative to volatile organic compounds. acs.org Furthermore, developing metal-free catalytic systems or utilizing earth-abundant metals like cobalt instead of precious metals (e.g., palladium, rhodium) can reduce both cost and environmental impact. acs.orgmdpi.com The application of alternative energy sources, such as microwave irradiation or visible light photochemistry, can also lead to faster reactions and lower energy usage compared to conventional heating. researchgate.netrsc.org Continuous-flow synthesis is another promising approach that offers better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes. acs.org

| Sustainability Approach | Example Strategy | Environmental Benefit |

| Atom Economy | Multicomponent Reactions (MCRs) | Reduces waste by incorporating most atoms from reactants into the final product. rsc.org |

| Green Solvents | Water-based synthesis | Eliminates the use of hazardous and volatile organic solvents. acs.org |

| Alternative Catalysis | Metal-free or earth-abundant metal catalysts | Reduces reliance on toxic or expensive precious metals. acs.orgmdpi.com |

| Energy Efficiency | Visible-light photocatalysis, Microwave-assisted synthesis | Lowers energy consumption and often enables milder reaction conditions. researchgate.netrsc.org |

| Process Intensification | Continuous-flow reactions | Enhances safety, scalability, and reaction efficiency. acs.org |

Expanding Non-Biological Functional Material Applications

While much of the focus on quinolinone derivatives has been in pharmacology, their unique electronic and photophysical properties make them attractive candidates for advanced functional materials. ecorfan.orgmdpi.com The introduction of a trifluoromethyl group can further modulate these properties, opening up new avenues for non-biological applications.

Future research will likely explore the use of this compound as a building block for organic light-emitting diodes (OLEDs), chemical sensors, and novel dyes. researchgate.netmdpi.com The inherent fluorescence of the quinoline (B57606) core, combined with the electronic influence of the CF3 group, could be harnessed to create materials with specific emission wavelengths and high quantum yields for display and lighting technologies.

The electron-withdrawing nature of the trifluoromethyl group can also be exploited in the design of chemosensors. mdpi.com By functionalizing the quinolinone scaffold with specific binding sites, it may be possible to create sensors that exhibit a change in fluorescence or color upon interaction with specific metal ions or anions. ecorfan.org Furthermore, the stability and hydrophobicity imparted by the CF3 group are desirable traits for developing robust materials for use in electronics and materials science. researchgate.net

| Application Area | Desired Property | Role of the CF3-Quinolinone Scaffold |

| Organic Electronics (OLEDs) | Tunable fluorescence, high quantum yield, thermal stability | The quinolinone core provides the chromophore, while the CF3 group modulates electronic levels and stability. researchgate.net |

| Chemical Sensors | Selective binding and signal transduction (e.g., fluorescence quenching/enhancement) | Acts as a signaling unit whose photophysical properties change upon analyte binding. ecorfan.org |

| Specialty Dyes & Pigments | High stability, specific absorption/emission spectra | The rigid, conjugated system provides color, and the CF3 group enhances stability and solubility in specific media. ecorfan.orgmdpi.com |

| Nanomaterials | Self-assembly properties, electronic functionality | Can be incorporated into larger molecular architectures for creating functional nanoscale devices. ecorfan.org |

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)quinolin-2(1H)-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of substituted anilines with trifluoromethyl ketones or halogenated intermediates. For example, derivatives such as 8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-one are synthesized via nucleophilic substitution or Ullmann coupling, achieving yields of 80–85% . Key steps include:

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.7 ppm) and trifluoromethyl carbons (δ 121–125 ppm) to confirm substitution patterns .

- IR spectroscopy : Detect lactam C=O stretches (~1720 cm⁻¹) and hydrogen bonding via broad N–H peaks (~3350 cm⁻¹) .

- Mass spectrometry : Validate molecular weights (e.g., m/z 399.90 [M + 1]⁺ for brominated derivatives) .

Q. What are the key pharmacological properties of this compound derivatives?

Methodological Answer: Derivatives exhibit antifungal and kinase inhibitory activities. For instance:

- Chitin synthase inhibition : 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives show IC₅₀ values <10 μM via hydrophobic interactions with enzyme active sites .

- Antioxidant activity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance radical scavenging capacity, measured via DPPH assays .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

- Trifluoromethyl position : Substitution at C5 increases metabolic stability compared to C7 analogs due to reduced CYP450 interactions .

- Benzyloxy substituents : Bulky groups (e.g., cyclohexyl) improve membrane permeability but reduce solubility (e.g., mp 216°C for 4f vs. 195°C for 4c) .

- Piperazine-linked derivatives : Enhance antifungal activity by targeting fungal cell wall biosynthesis .

Q. What are the challenges in optimizing pharmacokinetic properties of these derivatives?

Methodological Answer:

Q. How do researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

Q. What role does polymorphism play in the bioactivity of crystalline forms?

Methodological Answer: Polymorphs of related quinolinone salts (e.g., 4-amino-5-fluoro derivatives) exhibit varying dissolution rates and bioavailability. XRPD and DSC are used to identify stable crystalline forms with optimal melting points (~287–293°C) .

Q. How is regioselectivity achieved in substitution reactions of the quinolinone core?

Methodological Answer:

Q. What computational methods predict the mechanism of action of these derivatives?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., chitin synthase) using AutoDock Vina, focusing on hydrogen bonds with Glu237 and hydrophobic contacts with Trp313 .

- MD simulations : Validate binding stability over 100 ns trajectories, calculating RMSD values <2.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.